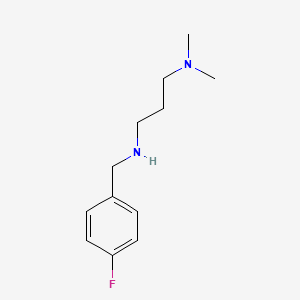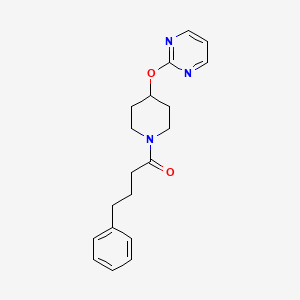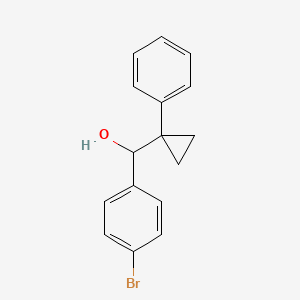
N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, or 4-Fluoro-benzyl-DMPDA, is an organic compound commonly used in research laboratories for a variety of purposes. It is a colorless, odorless liquid with a molecular weight of 227.25 g/mol and a boiling point of 155°C. It is soluble in water, alcohol, and other organic solvents. 4-Fluoro-benzyl-DMPDA has a wide range of scientific applications, including synthesis of pharmaceuticals, organic reactions, and biochemical studies.
科学的研究の応用
Molecular Interactions and Binding Properties
One study explores the fluorescence increase of bisaminobenzamidine derivatives, which are structurally analogous to N'-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, upon binding to specific A/T DNA sites. This property highlights their potential as fluorogenic DNA binders for applications in molecular biology and biochemistry (Vázquez et al., 2010).
Polymer Science and Material Engineering
In the realm of material science, research has been conducted on fluorinated polyimides derived from novel diamine monomers, which share functional groups with this compound. These polyimides are noted for their solubility in organic solvents and their potential for creating optically transparent films with low water absorption rates, suggesting applications in electronics and coatings (Banerjee et al., 2003).
Catalysis and Chemical Reactions
In catalysis, a study details the use of a diamine similar to this compound as a ligand for nickel-catalyzed cross-couplings. This research illustrates the compound's role in facilitating alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides, which is crucial for the development of new synthetic methodologies in organic chemistry (Saito & Fu, 2007).
Environmental and Analytical Chemistry
Another significant application involves the interaction between similar diamines and sulfuric acid, which is studied using computational methods to understand the molecular structure and binding energies. This research provides insights into atmospheric chemistry, particularly in the context of particle formation and air quality control (Elm et al., 2016).
作用機序
Target of Action
The primary target of N’-(4-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine, also known as [3-(dimethylamino)propyl][(4-fluorophenyl)methyl]amine, is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
The compound interacts with its target, Beta-secretase 1, leading to changes in the proteolytic processing of APP
Biochemical Pathways
The affected pathway is the proteolytic processing of APP by Beta-secretase 1 . This process is crucial in the generation of A-beta peptide sequence, which is implicated in neurodegenerative disorders .
Pharmacokinetics
The related compound 4-(4-fluorobenzyl)piperidine has been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance
Result of Action
Given its target, it is likely that it affects the generation of a-beta peptide sequence, which could have implications for neurodegenerative disorders .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(2)9-3-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMYTHOWTVQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)
![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)

![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)